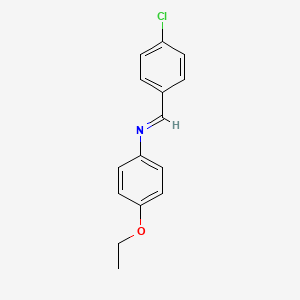
p-Chlorobenzylidene-(4-ethoxyphenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Chlorobenzylidene-(4-ethoxyphenyl)-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzylidene group substituted with a chlorine atom at the para position and an ethoxy group at the para position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorobenzylidene-(4-ethoxyphenyl)-amine typically involves the condensation of p-chlorobenzaldehyde with 4-ethoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Chlorobenzylidene-(4-ethoxyphenyl)-amine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or other reduced products.
Substitution: Introduction of halogen, nitro, or other substituents on the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: p-Chlorobenzylidene-(4-ethoxyphenyl)-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of aromatic amines with biological macromolecules. It is also used in the development of fluorescent probes and sensors for detecting specific biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers,
Propiedades
Número CAS |
15484-92-1 |
|---|---|
Fórmula molecular |
C15H14ClNO |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14ClNO/c1-2-18-15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-11H,2H2,1H3 |
Clave InChI |
VZUYGOJTZOHTOE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


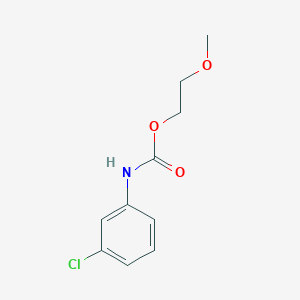
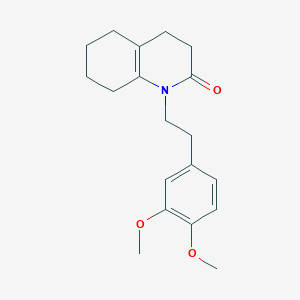
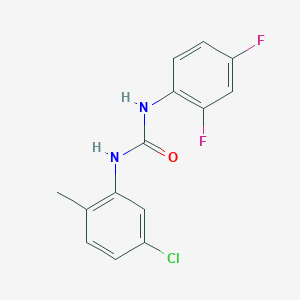
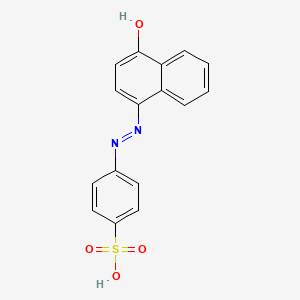
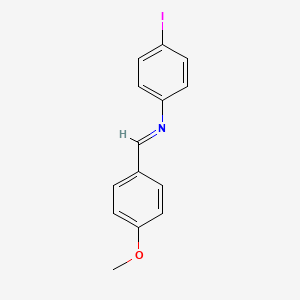
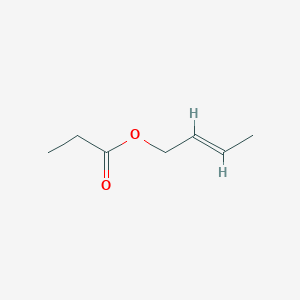


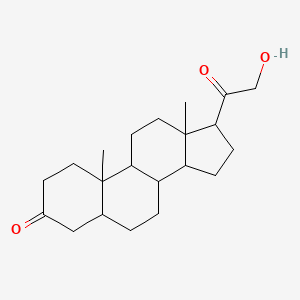
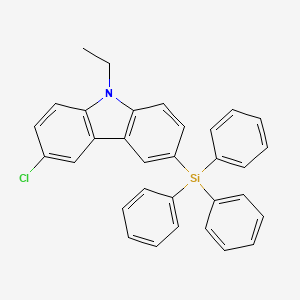
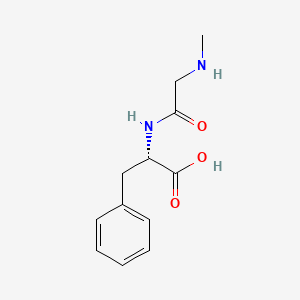

![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
